Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
Overview
Description
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione is a heterocyclic compound that features a unique structure combining elements of both pyrrole and isoxazole rings. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione can be synthesized through a series of cycloaddition reactions. One common method involves the cycloaddition of nitrone with an alkene or alkyne, followed by subsequent ring closure to form the isoxazole ring. The reaction typically requires a catalyst such as copper(I) or ruthenium(II) to proceed efficiently .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale cycloaddition reactions conducted under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as conducting reactions in aqueous media and avoiding toxic solvents, is increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their antiviral, antibacterial, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism by which Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A five-membered ring containing a nitrogen atom, which is part of the structure of this compound.
Uniqueness
This compound is unique due to its fused ring structure, combining both pyrrole and isoxazole elements. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3,3a,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-4-2-1-6-10-3(2)5(9)7-4/h2-3,6H,1H2,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKQABUXDLKMAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)NC2=O)ON1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222521 | |
Record name | Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6251-14-5 | |
Record name | Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6251-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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